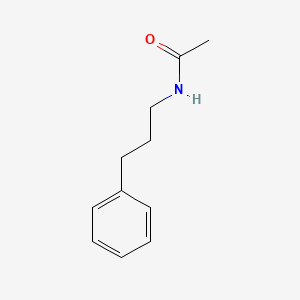

N-(3-Phenylpropyl)acetamide

Description

BenchChem offers high-quality N-(3-Phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34059-10-4 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(3-phenylpropyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |

InChI Key |

YXCRHNOACQLGPS-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Phenylpropyl)acetamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropyl)acetamide is a secondary amide that, while not extensively studied as a primary therapeutic agent, belongs to the broad and biologically significant class of N-acyl amides. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a robust resource for researchers utilizing N-(3-Phenylpropyl)acetamide as a chemical intermediate, a reference standard, or a scaffold for further molecular development.

Core Chemical and Physical Properties

N-(3-Phenylpropyl)acetamide is a crystalline solid at standard conditions. Its core identifiers and physical properties are summarized below. It is important to note that while experimental data for some properties are limited, computed values from reliable databases provide a strong predictive foundation.

| Property | Value | Source(s) |

| IUPAC Name | N-(3-phenylpropyl)acetamide | [1] |

| CAS Number | 34059-10-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1][3] |

| Appearance | Colorless to white crystalline solid | |

| Melting Point | Data not consistently available; expected to be a low-melting solid | [4] |

| Boiling Point | Data not consistently available | [4] |

| Solubility | Soluble in water, ethanol, chloroform, and other organic solvents | |

| XLogP3 | 1.9 | [1] |

Synthesis and Purification: The Acetylation of 3-Phenylpropylamine

The most direct and common method for the synthesis of N-(3-Phenylpropyl)acetamide is the N-acetylation of its corresponding primary amine, 3-phenylpropylamine. This reaction involves the formation of an amide bond through the nucleophilic attack of the amine on an acetylating agent. Acetic anhydride is a preferred reagent for this transformation due to its high reactivity and the straightforward nature of the workup.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A mild base, such as pyridine or triethylamine (or even a second equivalent of the starting amine), deprotonates the nitrogen, yielding the final N-(3-Phenylpropyl)acetamide product and an acetate salt byproduct. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-Phenylpropyl)acetamide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

3-Phenylpropylamine (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Place the flask in an ice-water bath to manage the exothermic nature of the reaction.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates the completion of the reaction.

-

Workup - Quenching: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid byproduct), deionized water, and finally, brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification - Recrystallization: The crude solid can be purified by recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[5]

Spectroscopic Characterization

Accurate characterization is crucial for verifying the structure and purity of the synthesized compound. The following data represents typical spectroscopic signatures for N-(3-Phenylpropyl)acetamide.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅ ) |

| ~ 5.50 | br s | 1H | Amide proton (-NH ) |

| ~ 3.25 | q | 2H | Methylene group adjacent to nitrogen |

| ~ 2.65 | t | 2H | Benzylic methylene group |

| ~ 1.95 | s | 3H | Acetyl methyl group (-COCH₃ ) |

| ~ 1.85 | quintet | 2H | Methylene group (-CH₂-CH₂ -CH₂-) |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 170.0 | Amide carbonyl carbon (C =O) |

| ~ 141.5 | Quaternary aromatic carbon |

| ~ 128.5 | Aromatic C-H |

| ~ 128.4 | Aromatic C-H |

| ~ 126.0 | Aromatic C-H |

| ~ 39.5 | Methylene carbon adjacent to N |

| ~ 33.0 | Benzylic methylene carbon |

| ~ 31.0 | Propyl methylene carbon |

| ~ 23.0 | Acetyl methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong | N-H stretch (Amide) |

| ~ 3060, 3020 | Medium | Aromatic C-H stretch |

| ~ 2930, 2860 | Medium | Aliphatic C-H stretch |

| ~ 1640 | Strong | C=O stretch (Amide I band) |

| ~ 1550 | Strong | N-H bend (Amide II band) |

| ~ 1495, 1450 | Medium | Aromatic C=C stretch |

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

| m/z Ratio | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 118 | Fragment from loss of acetamide |

| 91 | Tropylium ion, characteristic of benzyl groups |

| 72 | Fragment [CH₃CONHCH₂]⁺ |

Biological Activity and Potential Applications

While N-(3-Phenylpropyl)acetamide itself has not been the focus of extensive biological investigation, it belongs to the larger class of N-acyl amides, which are known to have diverse and significant roles in biological systems.[6][7] This class of endogenous signaling molecules is involved in processes such as pain, inflammation, and metabolic regulation.[7][8]

The primary application of N-(3-Phenylpropyl)acetamide in a research and development context is as a chemical intermediate .[9] Its structure provides a versatile scaffold that can be further modified. For instance, the phenyl ring can undergo electrophilic substitution reactions, and the amide bond can be hydrolyzed or reduced. This makes it a useful starting material for the synthesis of more complex molecules with potential therapeutic applications. Studies have explored derivatives of acetamides for antioxidant and anti-inflammatory activities.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-(3-Phenylpropyl)acetamide and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.

-

Handling Precursors: 3-Phenylpropylamine is corrosive, and acetic anhydride is a lachrymator and corrosive. Handle with extreme care.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

N-(3-Phenylpropyl)acetamide serves as a valuable and straightforward chemical entity for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive foundation of its properties, a reliable and detailed protocol for its synthesis, and a summary of its key characterization data. By understanding these core basic properties, scientists can effectively utilize this compound as a building block for the creation of novel and more complex molecular architectures.

References

-

PubChem. N-(3-Phenylpropyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-. National Center for Biotechnology Information. [Link]

-

ChemBK. N-(3-Phenylpropyl)acetamide. [Link]

-

Chemical Synthesis Database. N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. [Link]

-

SpectraBase. N-(3-Phenylpropyl)acetamide - Optional[MS (GC)] - Spectrum. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

ResearchGate. Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). [Link]

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

-

ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

-

Ataman Kimya. ACETAMIDE. [Link]

-

Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]

-

The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds. PubMed Central. [Link]

-

Evrard, C. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]

-

NIST. Acetamide, N-(3-methylphenyl)-. NIST WebBook. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

-

ResearchGate. (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

-

MDPI. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. [Link]

-

Wikipedia. N-Acylamides. [Link]

-

Wikipedia. Acetamide. [Link]

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE. [Link]

-

Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]

-

PubChem. Acetamide. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Acetamide (FDB008298). [Link]

-

PubChem. CID 22370629. National Center for Biotechnology Information. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

- 1. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-Phenylpropyl)acetamide | 34059-10-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mt.com [mt.com]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acylamides - Wikipedia [en.wikipedia.org]

- 8. The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

N-(3-Phenylpropyl)acetamide chemical structure and formula

An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of N-(3-Phenylpropyl)acetamide, a molecule of significant interest in synthetic and medicinal chemistry. We delve into its fundamental chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its applications as a key synthetic intermediate and its relevance in the landscape of drug development and quality control. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a deep technical understanding of this compound.

Introduction to N-(3-Phenylpropyl)acetamide

The acetamide functional group is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals and bioactive compounds. Its unique properties, including its ability to act as a hydrogen bond donor and acceptor, and its relative metabolic stability, make it a privileged scaffold. N-(3-Phenylpropyl)acetamide, which incorporates this functional group on a phenylpropyl backbone, represents a versatile chemical entity. While not a therapeutic agent itself, its importance lies in its role as a critical building block for more complex molecules and as a reference standard in the analytical profiling of active pharmaceutical ingredients (APIs). Understanding its synthesis and chemical characteristics is paramount for its effective utilization in research and development settings.

Chemical Identity and Properties

A precise understanding of a molecule's structure and physicochemical properties is the foundation of all subsequent scientific investigation.

Chemical Structure

N-(3-Phenylpropyl)acetamide consists of a 3-phenylpropane moiety linked to an acetamide group via the terminal amine. The structure is characterized by a flexible propyl chain connecting a rigid phenyl ring to the amide functionality.

Caption: 2D Chemical Structure of N-(3-Phenylpropyl)acetamide.

Molecular Formula and Identifiers

The unambiguous identification of a chemical compound is critical for regulatory and research purposes. Key identifiers for N-(3-Phenylpropyl)acetamide are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | N-(3-phenylpropyl)acetamide | [1] |

| Molecular Formula | C11H15NO | [1][2][3] |

| CAS Number | 34059-10-4 | [1][2][4] |

| Synonyms | N-acetyl-3-phenylpropylamine, Acetamide, N-(3-phenylpropyl)- | [1][2] |

| InChIKey | YXCRHNOACQLGPS-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(=O)NCCCC1=CC=CC=C1 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Exact Mass | 177.115364 g/mol | [1][5] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of N-(3-Phenylpropyl)acetamide are essential for its use in research and development. The most direct and common approach is the acylation of the corresponding primary amine.

Synthetic Workflow

The synthesis is achieved through the formation of an amide bond between 3-phenylpropan-1-amine and an acetylating agent, such as acetic anhydride or acetyl chloride. This is a robust and high-yielding transformation fundamental to organic chemistry.

Caption: General workflow for the synthesis of N-(3-Phenylpropyl)acetamide.

Experimental Protocol: Synthesis via Acetylation of 3-Phenylpropan-1-amine

This protocol describes a standard laboratory procedure for the synthesis of N-(3-Phenylpropyl)acetamide. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Solubilization: Dissolve 3-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0 °C).

-

Rationale: DCM is a relatively inert solvent that dissolves both the amine and the base. Triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Cooling the reaction mitigates the exothermic nature of the acylation.

-

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: Dropwise addition prevents a rapid temperature increase. A slight excess of acetic anhydride ensures complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The reaction typically proceeds to completion at room temperature. TLC is used to confirm the disappearance of the starting amine.

-

-

Quenching: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Rationale: Quenching with water hydrolyzes any remaining acetic anhydride.

-

-

Aqueous Workup (Washes):

-

Wash the organic layer sequentially with 1 M HCl.

-

Rationale: This acidic wash removes the triethylamine base (as its hydrochloride salt) and any unreacted primary amine.

-

-

Wash with saturated NaHCO₃ solution.

-

Rationale: This basic wash removes any acetic acid.

-

-

Wash with brine.

-

Rationale: This removes residual water from the organic layer.

-

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is crucial before solvent evaporation.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to yield the pure N-(3-Phenylpropyl)acetamide.

Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected data from mass spectrometry would show a molecular ion peak corresponding to the compound's mass.[1][8]

Relevance in Pharmaceutical Research and Development

Role as a Synthetic Intermediate

N-(3-Phenylpropyl)acetamide is classified and sold by chemical suppliers as an intermediate, underscoring its primary role as a precursor in multi-step syntheses.[2][4] Its structure allows for further chemical modification at several positions: the phenyl ring can undergo electrophilic substitution, and the amide itself can be modified, though it is generally stable. This makes it a valuable starting point for creating libraries of related compounds for screening in drug discovery programs.

Bioactivity of Related Acetamide Scaffolds

While N-(3-Phenylpropyl)acetamide itself is not a known therapeutic, the broader class of acetamide derivatives has demonstrated significant biological activity. For instance, studies on related, more complex N-(3-phenylpropyl)acetamide derivatives have shown antioxidant and potential anti-inflammatory activities.[9] These findings suggest that the N-(phenylpropyl)acetamide scaffold can serve as a valuable template for the design of new bioactive agents.

Application in Impurity Profiling

In the context of drug manufacturing and quality control, the synthesis and characterization of potential impurities are critical. The related compound, N-methyl-3-phenylpropan-1-amine, is a known impurity of the widely used antidepressant Fluoxetine.[10] Therefore, N-(3-Phenylpropyl)acetamide serves as an important reference compound for the development of analytical methods to detect and quantify related impurities in pharmaceutical products, ensuring their safety and efficacy.

Conclusion

N-(3-Phenylpropyl)acetamide is a chemically significant molecule whose value is primarily expressed through its utility as a synthetic intermediate and an analytical reference standard. Its straightforward and robust synthesis, combined with the versatile chemical handles present in its structure, makes it an important tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. N-(3-Phenylpropyl)acetamide. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. N-(3-Phenylpropyl)acetamide, CAS No : 34059-10-4. [Link]

-

SpectraBase. N-(3-Phenyl-propyl)-acetamide. [Link]

-

ChemBK. N-(3-Phenylpropyl)acetamide. [Link]

-

National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

SpectraBase. N-(3-Phenylpropyl)acetamide. [Link]

-

PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 3-PHENYLPROPAN-1-AMINE | CAS 2038-57-5. [Link]

Sources

- 1. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. N-(3-Phenylpropyl)acetamide | 34059-10-4 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3-PHENYLPROPAN-1-AMINE | CAS 2038-57-5 [matrix-fine-chemicals.com]

- 7. clearsynth.com [clearsynth.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-Phenylpropyl)acetamide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

N-(3-Phenylpropyl)acetamide (CAS Number: 34059-10-4), a molecule of growing interest in the scientific community, stands as a testament to the power of simple chemical structures in unlocking complex biological activities.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into its chemical properties, synthesis, analytical characterization, and burgeoning potential in medicinal chemistry. While direct research on N-(3-Phenylpropyl)acetamide is emerging, this guide will heavily leverage data from its closely related derivatives to illuminate its promise as a versatile scaffold for the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

N-(3-Phenylpropyl)acetamide is an organic compound classified as an acetamide.[1] Its structure features a phenylpropyl group attached to the nitrogen atom of an acetamide moiety. This combination of an aromatic ring and a flexible alkyl chain, capped with an amide group, bestows upon it a unique set of physicochemical properties that are often sought after in drug design.

| Property | Value | Source |

| CAS Number | 34059-10-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| IUPAC Name | N-(3-phenylpropyl)acetamide | [1] |

| Computed XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

These properties suggest a molecule with moderate lipophilicity, making it a candidate for good oral bioavailability and cell membrane permeability. The presence of both hydrogen bond donor and acceptor capabilities allows for potential interactions with a variety of biological targets.

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of N-(3-Phenylpropyl)acetamide is a straightforward amidation reaction. While various methods exist for acetamide synthesis, a particularly efficient and cost-effective approach involves the acylation of 3-phenylpropylamine with acetic anhydride, catalyzed by a Lewis acid such as calcium chloride. This method is advantageous due to its mild reaction conditions and often obviates the need for extensive chromatographic purification.

Experimental Protocol: Synthesis of N-(3-Phenylpropyl)acetamide

Materials:

-

3-Phenylpropylamine

-

Acetic anhydride

-

Anhydrous calcium chloride (CaCl₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 3-phenylpropylamine (1.0 equivalent).

-

Add acetic anhydride (1.0 equivalent) to the flask.

-

Add anhydrous calcium chloride (0.1 equivalent) to the reaction mixture.

-

Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-(3-Phenylpropyl)acetamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary.

Causality of Experimental Choices:

-

Acetic Anhydride: A readily available, inexpensive, and highly effective acetylating agent.

-

Calcium Chloride: A mild and cost-effective Lewis acid catalyst that activates the carbonyl group of acetic anhydride, facilitating the nucleophilic attack by the amine.

-

Saturated NaHCO₃ Wash: This step is crucial to neutralize any unreacted acetic anhydride and the acetic acid byproduct, as well as the catalyst.

-

Anhydrous Na₂SO₄: Used to remove any residual water from the organic phase before solvent evaporation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-Phenylpropyl)acetamide.

Analytical Characterization: Confirming Identity and Purity

Thorough analytical characterization is paramount to ensure the identity and purity of the synthesized N-(3-Phenylpropyl)acetamide. A combination of spectroscopic techniques is typically employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl chain, the methyl protons of the acetyl group, and a broad singlet for the amide proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the propyl chain, the methyl carbon of the acetyl group, and the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 177.24 g/mol .[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band). |

The Emerging Biological Significance: A Scaffold for Drug Discovery

While direct biological studies on N-(3-Phenylpropyl)acetamide are limited, a growing body of evidence on its derivatives highlights its potential as a privileged scaffold in medicinal chemistry.

Potential as a Melatonin Receptor Agonist

The structural similarity of N-(3-Phenylpropyl)acetamide to melatonin, a key hormone regulating circadian rhythms, has prompted investigations into its derivatives as melatonin receptor agonists.[2] Substituted N-[3-(3-methoxyphenyl)propyl] amides, close analogs of N-(3-Phenylpropyl)acetamide, have shown high potency and selectivity for the MT₂ melatonin receptor.[3] These findings suggest that the N-(3-phenylpropyl)acetamide core can serve as a foundational structure for developing novel therapeutics for sleep disorders and other conditions modulated by the melatonergic system.[2][3]

A Potential Modulator of TRPA1 Channels for Pain and Pruritus

A patent application has disclosed a series of N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds as inhibitors of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[4] TRPA1 is a cation channel implicated in the sensation of pain, cold, and itch (pruritus).[4] The discovery of N-(3-Phenylpropyl)acetamide derivatives as TRPA1 inhibitors opens up avenues for the development of new analgesics and anti-pruritic agents.[4]

Antioxidant and Anti-inflammatory Potential

Research on various acetamide derivatives has demonstrated their capacity to act as antioxidants and exhibit anti-inflammatory properties.[5][6] Studies have shown that certain N-substituted acetamides can scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models of inflammation.[5] This suggests that the N-(3-phenylpropyl)acetamide scaffold could be explored for the development of agents to combat oxidative stress-related diseases.

Cytotoxic Activity in Cancer Research

Several studies have investigated the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines.[7][8] These compounds have been shown to inhibit cancer cell growth in a dose-dependent manner.[7] The N-(3-phenylpropyl)acetamide structure could, therefore, be a starting point for the design and synthesis of novel anti-cancer agents.

Potential Logical Pathway for Drug Discovery

Caption: Potential drug discovery pathways originating from the N-(3-Phenylpropyl)acetamide scaffold.

Safety and Handling

Conclusion and Future Directions

N-(3-Phenylpropyl)acetamide, with its straightforward synthesis and versatile chemical structure, represents a promising starting point for medicinal chemistry campaigns. The demonstrated biological activities of its derivatives in diverse areas such as neuroscience, inflammation, and oncology underscore the potential of this scaffold. Future research should focus on the direct biological evaluation of N-(3-Phenylpropyl)acetamide to fully elucidate its pharmacological profile. Further exploration of its structure-activity relationships through the synthesis and screening of new derivatives will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.

References

-

Di Majo, D., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2028-2043. Available at: [Link]

-

Iannelli, P., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2019). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Indian Journal of Chemistry, Section B, 58B(10), 1125-1130. Available at: [Link]

-

Blass, B. E. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS medicinal chemistry letters, 7(7), 658–659. Available at: [Link]

-

Ahangar, N., et al. (2020). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 26(4), 362-370. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Chemical Synthesis Database. Available at: [Link]

-

Obushak, M. D., et al. (2014). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 19(11), 17595-17616. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetamide. Organic Syntheses. Available at: [Link]

-

SpectraBase. (n.d.). N-(3-Phenylpropyl)acetamide. SpectraBase. Available at: [Link]

-

Siwek, A., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 346(6), 416-427. Available at: [Link]

-

Siwek, A., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551881, N-(3-Phenylpropyl)acetamide. PubChem. Available at: [Link]

-

El-Sayed, W. M., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 14(9), 882. Available at: [Link]

-

LookChem. (n.d.). Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-. LookChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10543752, Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-. PubChem. Available at: [Link]

-

Chong, C. S., et al. (2013). Characterization of substituted phenylpropylamides as highly selective agonists at the melatonin MT2 receptor. Current medicinal chemistry, 20(1), 132-149. Available at: [Link]

-

Amaral, F. G. D., & Cipolla-Neto, J. (2021). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. Medicinal research reviews, 41(6), 3171-3204. Available at: [Link]

-

Legros, F., et al. (2013). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorganic & medicinal chemistry, 21(2), 595-604. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide. EPA. Available at: [Link]

-

Ogasawara, T., et al. (2004). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. Bioorganic & medicinal chemistry letters, 14(20), 5157-5160. Available at: [Link]

-

Blass, B. E. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use Against Pain and Pruritus via Inhibition of TRPA1 Channels. PubMed. Available at: [Link]

-

PubChemLite. (n.d.). N-(3-phenylpropyl)acetoacetamide. PubChemLite. Available at: [Link]

-

Chong, C. S., et al. (2013). Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT2-selective melatonin agonists: Improving metabolic stability. ResearchGate. Available at: [Link]

-

Patil, S. S., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(1s), s333-s340. Available at: [Link]

-

Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(14), 5389. Available at: [Link]

-

Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. Available at: [Link]

-

Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(12), 1185-1189. Available at: [Link]

-

Manier, S. K., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in pharmacology, 14, 114412. Available at: [Link]

Sources

- 1. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of substituted phenylpropylamides as highly selective agonists at the melatonin MT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

IUPAC name for N-(3-Phenylpropyl)acetamide

An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(3-phenylpropyl)acetamide, a secondary amide of significant interest in synthetic and medicinal chemistry. The document delineates the compound's formal nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via amide coupling. Emphasis is placed on the rationale behind methodological choices and the critical importance of robust analytical techniques for structural verification and purity assessment. This guide serves as an authoritative resource for researchers and drug development professionals, offering both foundational knowledge and practical, step-by-step instructions for the preparation and characterization of this compound.

Chemical Identity and Physicochemical Properties

N-(3-Phenylpropyl)acetamide is a chemical compound formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-(3-phenylpropyl)acetamide.[1] It belongs to the class of secondary amides, characterized by a nitrogen atom bonded to an acyl group and two carbon atoms. Its identity is unambiguously established through a combination of nomenclature, registry numbers, and structural descriptors.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(3-phenylpropyl)acetamide | [1] |

| CAS Number | 34059-10-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₅NO | [1][2][4] |

| Synonyms | Acetamide, N-(3-phenylpropyl)-; N-acetyl-3-phenylpropylamine | [1][5] |

Structural and Physicochemical Data

The compound's physical and chemical properties dictate its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Unit | Source |

| Molecular Weight | 177.24 | g/mol | [1][2] |

| Exact Mass | 177.115364 | Da | [1][4] |

| InChIKey | YXCRHNOACQLGPS-UHFFFAOYSA-N | [1][4] | |

| SMILES | CC(=O)NCCCC1=CC=CC=C1 | [1] |

Synthesis and Purification

The most common and efficient synthesis of N-(3-phenylpropyl)acetamide is achieved through the coupling of acetic acid (or a derivative) with 3-phenylpropylamine. A robust laboratory-scale method involves activating the carboxylic acid with a coupling agent followed by the nucleophilic addition of the amine.

Reaction Principle: Amide Coupling

The formation of the amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents like N,N'-carbonyldiimidazole (CDI) are highly effective for this purpose. CDI reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine (3-phenylpropylamine), forming the stable amide bond and releasing imidazole as a byproduct. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the formation of the active intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(3-phenylpropyl)acetamide from acetic acid and 3-phenylpropylamine. The methodology is adapted from standard amide coupling procedures described for similar acetamide derivatives.[6][7]

Materials:

-

Acetic Acid (CH₃COOH)

-

3-Phenylpropylamine (C₆H₅(CH₂)₃NH₂)

-

N,N'-Carbonyldiimidazole (CDI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Carboxylic Acid Activation: To this solution, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20-30 minutes. The activation process results in the formation of an acylimidazole intermediate.

-

Amine Addition: Slowly add 3-phenylpropylamine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for 5-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This sequence removes unreacted amine, unreacted acidic components, and residual water-soluble impurities, respectively.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, further purify the crude product by flash column chromatography on silica gel to obtain the pure N-(3-phenylpropyl)acetamide.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of N-(3-Phenylpropyl)acetamide.

Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the chemical structure and assess the purity of the final compound. This self-validating process ensures the material's suitability for subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Expected NMR Data:

| Type | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | ~7.35 - 7.15 | (m, 5H) - Aromatic protons (C₆H₅) |

| ~5.5 - 6.0 | (br s, 1H) - Amide proton (N-H) | |

| ~3.25 | (q, 2H) - Methylene protons adjacent to N (-NH-CH₂-) | |

| ~2.65 | (t, 2H) - Benzylic protons (-CH₂-Ph) | |

| ~1.95 | (s, 3H) - Acetyl methyl protons (CH₃-C=O) | |

| ~1.85 | (quintet, 2H) - Central methylene protons (-CH₂-CH₂-CH₂-) | |

| ¹³C NMR | ~170.0 | Amide carbonyl carbon (C=O) |

| ~141.5 | Quaternary aromatic carbon (C-ipso) | |

| ~128.5 | Aromatic carbons (C-ortho, C-meta) | |

| ~126.0 | Aromatic carbon (C-para) | |

| ~39.5 | Methylene carbon adjacent to N (-NH-CH₂-) | |

| ~33.5 | Benzylic carbon (-CH₂-Ph) | |

| ~31.0 | Central methylene carbon (-CH₂-CH₂-CH₂-) |

| | ~23.0 | Acetyl methyl carbon (CH₃-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For N-(3-phenylpropyl)acetamide, the characteristic vibrational bands are:

-

N-H Stretch: A moderate to strong band around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp band around 1640 cm⁻¹.

-

N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.

-

C-H Aromatic Stretch: Bands just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Molecular Ion Peak ([M]⁺): For N-(3-phenylpropyl)acetamide, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 177.[1]

-

Key Fragments: Common fragmentation patterns include cleavage of the amide bond and rearrangements, leading to characteristic daughter ions.

Characterization Workflow Diagram

This diagram outlines the logical flow for verifying the synthesized product.

Caption: Standard workflow for the analytical characterization of the target compound.

Biological Context and Potential Applications

While N-(3-phenylpropyl)acetamide itself is primarily a research chemical, the broader class of acetamide derivatives is of significant interest in drug discovery and development. The acetamide moiety is a common feature in many biologically active molecules due to its ability to form hydrogen bonds and its metabolic stability.

Studies on structurally related acetamide compounds have revealed a range of biological activities:

-

Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have been synthesized and shown to possess the ability to scavenge radicals and reduce oxidative stress in cellular models.[6][7]

-

Enzyme Inhibition: The acetamide scaffold has been used to design inhibitors for enzymes such as butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease.[8]

-

Improved Bioavailability: Chemical modification of complex natural products (like flavonoids) with acetamide groups has been shown to improve critical pharmacokinetic properties, including bioavailability.[9]

Therefore, N-(3-phenylpropyl)acetamide can serve as a valuable building block or fragment for the synthesis of more complex molecules in drug discovery campaigns targeting a variety of therapeutic areas.

Safety and Handling

N-(3-phenylpropyl)acetamide should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All reagents used in its synthesis are hazardous and should be handled with appropriate care according to their specific Safety Data Sheets (SDS).

Conclusion

N-(3-phenylpropyl)acetamide is a well-defined chemical entity with established protocols for its synthesis and characterization. This guide has provided a detailed, practical framework for its preparation via amide coupling and its subsequent validation using modern analytical techniques. The insights into the causality of the experimental choices and the broader biological context of the acetamide functional group are intended to empower researchers in their synthetic and drug development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551881, N-(3-Phenylpropyl)acetamide. Available at: [Link]

-

Sestito, S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(9), 6175-6187. Available at: [Link]

-

ChemBK (n.d.). N-(3-Phenylpropyl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10543752, Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-. Available at: [Link]

-

Chemical Synthesis Database (2024). N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Available at: [Link]

-

SpectraBase (n.d.). N-(3-Phenylpropyl)acetamide. Available at: [Link]

-

Pharmaffiliates (n.d.). N-(3-Phenylpropyl)acetamide. Available at: [Link]

-

Sestito, S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

-

SpectraBase (n.d.). 2,2-Diphenyl-N-(3-phenylpropyl)acetamide. Available at: [Link]

-

ResearchGate (n.d.). Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). Available at: [Link]

-

Aderibigbe, F. I., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(14), 8635-8648. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

-

Al-Majid, A. M., et al. (2020). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1603. Available at: [Link]

Sources

- 1. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-(3-Phenylpropyl)acetamide | 34059-10-4 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-(3-Phenylpropyl)acetamide molecular weight and mass

An In-depth Technical Guide to the Molecular Weight and Mass of N-(3-Phenylpropyl)acetamide

Introduction

N-(3-Phenylpropyl)acetamide, with the CAS Number 34059-10-4, is a chemical compound of interest in various fields of chemical and pharmaceutical research.[1][2] Its utility as an intermediate and a building block in organic synthesis necessitates a precise understanding of its fundamental physicochemical properties.[2] For researchers in drug development and analytical science, the accurate determination of its molecular weight and mass is not merely a trivial pursuit; it is a critical prerequisite for structural elucidation, purity assessment, and quantitative analysis. This guide provides a comprehensive exploration of the molecular weight and mass of N-(3-Phenylpropyl)acetamide, detailing the theoretical underpinnings, experimental methodologies for determination, and practical insights for laboratory application.

Part 1: Theoretical Foundations: Molecular Weight vs. Molecular Mass

In scientific discourse, the terms "molecular weight" and "molecular mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of this distinction is fundamental for the accurate characterization of a molecule like N-(3-Phenylpropyl)acetamide.

-

Molecular Weight (or Molar Mass): This is an average value calculated from the atomic weights of the constituent elements, which are themselves weighted averages of the natural isotopic abundances of those elements. The molecular weight is expressed in grams per mole ( g/mol ).[3] It is the most commonly used value in stoichiometric calculations for bulk quantities of a substance.

-

Molecular Mass: This term refers to the mass of a single molecule. It is calculated using the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

-

Exact Mass: The calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes.[1][4]

-

Monoisotopic Mass: The mass of a molecule calculated using the mass of the most abundant natural isotope for each constituent element.[1] For a small organic molecule like N-(3-Phenylpropyl)acetamide, the exact mass and monoisotopic mass are identical. This value is crucial in high-resolution mass spectrometry for determining elemental composition.

-

Part 2: Physicochemical and Mass Properties of N-(3-Phenylpropyl)acetamide

The identity and properties of N-(3-Phenylpropyl)acetamide are defined by its molecular formula and structure. These foundational details allow for the precise calculation of its mass-related values.

Summary of Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | N-(3-phenylpropyl)acetamide | PubChem[1] |

| CAS Number | 34059-10-4 | Pharmaffiliates, SpectraBase[2][4] |

| Molecular Formula | C₁₁H₁₅NO | PubChem, ChemBK[1][3] |

| Molecular Weight (Molar Mass) | 177.24 g/mol | PubChem, Pharmaffiliates[1][2] |

| Exact Mass | 177.115364 g/mol (Da) | PubChem, SpectraBase[1][4] |

| Monoisotopic Mass | 177.115364102 Da | PubChem[1] |

| Synonyms | Acetamide, N-(3-phenylpropyl)-; N-(3-Phenyl-propyl)-acetamide; N-acetyl-3-phenylpropylamine | PubChem, Pharmaffiliates[1][2] |

Part 3: Experimental Determination of Molecular Mass

While theoretical values are essential, their experimental verification is the cornerstone of chemical analysis. High-resolution mass spectrometry (MS) is the definitive technique for determining the exact mass of a molecule, confirming its elemental composition and, by extension, its identity.

The Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves three primary steps:

-

Ionization: A neutral molecule is converted into a charged ion. The choice of ionization method is critical. For a relatively stable, small molecule like N-(3-Phenylpropyl)acetamide, Electron Ionization (EI) is a common and effective method, particularly when coupled with Gas Chromatography (GC).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the intact molecule. For N-(3-Phenylpropyl)acetamide, this peak would be observed at an m/z of approximately 177.

Workflow for Mass Determination

The following diagram illustrates a typical workflow for the experimental determination of the molecular mass of N-(3-Phenylpropyl)acetamide.

Caption: Workflow for GC-MS analysis of N-(3-Phenylpropyl)acetamide.

Part 4: Detailed Experimental Protocol: GC-MS Analysis

This section provides a representative protocol for the analysis of N-(3-Phenylpropyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for both qualitative confirmation and purity assessment.

Objective: To confirm the identity and determine the molecular mass of N-(3-Phenylpropyl)acetamide.

Materials:

-

N-(3-Phenylpropyl)acetamide sample

-

Methanol or Ethyl Acetate (HPLC grade)

-

GC-MS system equipped with an EI source

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-(3-Phenylpropyl)acetamide.

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector.

-

-

Instrument Setup:

-

Configure the GC-MS system with the parameters outlined in the table below. Rationale: These parameters provide a good starting point for achieving chromatographic separation and generating a clear mass spectrum for this compound.

-

| Parameter | Recommended Setting |

| GC System | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Mass Range | 40-450 amu |

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Initiate the data acquisition run. N-(3-Phenylpropyl)acetamide will elute from the GC column and enter the mass spectrometer.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to N-(3-Phenylpropyl)acetamide.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺). For N-(3-Phenylpropyl)acetamide, this will appear at an m/z of ~177.

-

Analyze the fragmentation pattern to further confirm the structure. Common fragments provide structural clues.

-

Expected Fragmentation Pattern

In EI-MS, the molecular ion often undergoes fragmentation. Understanding this pattern provides a structural fingerprint.

Caption: Key fragmentation pathways for N-(3-Phenylpropyl)acetamide in EI-MS.

Part 5: Synthesis Overview

N-(3-Phenylpropyl)acetamide is typically synthesized through the acylation of 3-phenylpropylamine. A common laboratory method involves reacting 3-phenylpropylamine with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.[5]

Reaction Scheme: 3-Phenylpropylamine + Acetic Anhydride → N-(3-Phenylpropyl)acetamide + Acetic Acid

This straightforward synthesis makes the compound readily accessible for research purposes. Verifying the successful synthesis and purity of the final product relies heavily on the analytical techniques described in this guide.

Conclusion

A precise determination of the molecular weight and mass of N-(3-Phenylpropyl)acetamide is essential for its application in scientific research. The molecular weight (177.24 g/mol ) is vital for stoichiometric calculations, while the monoisotopic mass (177.115364 Da) is critical for structural confirmation via high-resolution mass spectrometry. By employing standardized analytical workflows, such as the GC-MS protocol detailed herein, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity and reproducibility of their experimental results.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551881, N-(3-Phenylpropyl)acetamide. Available at: [Link][1]

-

Pharmaffiliates (n.d.). N-(3-Phenylpropyl)acetamide. Available at: [Link][2]

-

Wiley-VCH GmbH (2024). N-(3-Phenyl-propyl)-acetamide. SpectraBase. Available at: [Link][4]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10543752. Available at: [Link]

-

Cerreto, F., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link][5]

-

ChemBK (n.d.). N-(3-Phenylpropyl)acetamide - Physico-chemical Properties. Available at: [Link][3]

Sources

- 1. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of N-(3-Phenylpropyl)acetamide

N-(3-Phenylpropyl)acetamide, a notable N-substituted amide, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its structural architecture, featuring a phenylpropyl group attached to an acetamide moiety, imparts a unique combination of lipophilicity and hydrogen bonding capability. This distinct molecular framework makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. Researchers in drug discovery often utilize such structures as scaffolds to develop novel compounds with specific biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of N-(3-Phenylpropyl)acetamide, offering insights into its synthesis, reactivity, and spectroscopic profile to support its application in research and development.

Molecular and Physicochemical Identity

N-(3-Phenylpropyl)acetamide is identified by the Chemical Abstracts Service (CAS) number 34059-10-4.[1][2][3] Its molecular formula is C₁₁H₁₅NO, corresponding to a molecular weight of 177.24 g/mol .[1][3][4]

Molecular Structure

The structure of N-(3-Phenylpropyl)acetamide is characterized by a phenyl ring connected to a three-carbon propyl chain, which is in turn bonded to the nitrogen atom of an acetamide group.

Caption: 2D structure of N-(3-Phenylpropyl)acetamide.

Physical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 177.24 g/mol | PubChem[3] |

| XLogP3 | 1.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Exact Mass | 177.115364102 g/mol | PubChem[3] |

| Monoisotopic Mass | 177.115364102 g/mol | PubChem[3] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[3] |

| Heavy Atom Count | 13 | PubChem[3] |

Note: The values presented in the table are computationally predicted and should be used as estimations in the absence of experimentally determined data.

Chemical Properties and Reactivity

The chemical behavior of N-(3-Phenylpropyl)acetamide is primarily dictated by the amide functional group. N-substituted amides are generally stable compounds but can undergo specific reactions under certain conditions.

Hydrolysis

Similar to other amides, N-(3-Phenylpropyl)acetamide can be hydrolyzed to its constituent carboxylic acid (acetic acid) and amine (3-phenylpropylamine).[5][6][7] This reaction can be catalyzed by either acid or base and typically requires heating.

-

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction ultimately yields acetic acid and the protonated amine (3-phenylpropylammonium salt).

-

Base-promoted hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt (sodium acetate) and 3-phenylpropylamine.

Caption: General hydrolysis pathways for N-(3-Phenylpropyl)acetamide.

Reduction

The amide group of N-(3-Phenylpropyl)acetamide can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6] This reaction would convert the acetamide moiety into an ethylamine group, yielding N-ethyl-3-phenylpropylamine.

Synthesis of N-(3-Phenylpropyl)acetamide

The synthesis of N-(3-Phenylpropyl)acetamide can be achieved through several standard methods for amide formation. A common and effective approach involves the acylation of 3-phenylpropylamine with an acetylating agent.

Experimental Protocol: Acetylation of 3-Phenylpropylamine

This protocol is based on the general principles of N-acylation of amines.

Materials:

-

3-Phenylpropylamine

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-phenylpropylamine (1 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.05 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure N-(3-Phenylpropyl)acetamide.

Caption: Workflow for the synthesis of N-(3-Phenylpropyl)acetamide.

Spectroscopic Characterization

The structure of N-(3-Phenylpropyl)acetamide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the propyl chain, the methyl protons of the acetyl group, and a broad signal for the N-H proton. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the three carbons of the propyl chain, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-(3-Phenylpropyl)acetamide would exhibit characteristic absorption bands for the amide functional group. Key expected peaks include:

-

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹.

-

N-H bend (Amide II band): A band around 1550 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177).[3]

-

Fragmentation: Common fragmentation pathways for N-substituted amides include alpha-cleavage to the carbonyl group and McLafferty rearrangement. A significant fragment ion with a mass-to-charge ratio of 133 m/z has been reported, which could correspond to the loss of the acetamide group.[8]

Conclusion

N-(3-Phenylpropyl)acetamide is a compound of interest for its role as a versatile intermediate in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, including its molecular structure, predicted physical characteristics, key chemical reactions, a representative synthetic protocol, and expected spectroscopic data. By understanding these core attributes, researchers and drug development professionals can effectively utilize N-(3-Phenylpropyl)acetamide in their synthetic strategies and research endeavors.

References

-

Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Fiveable. (n.d.). N-substituted amides Definition. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(3-Phenylpropyl)acetamide, CAS No : 34059-10-4. Retrieved from [Link]

-

CIE A-Level Chemistry. (n.d.). 34.3 Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Phenylpropyl)acetamide. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-Phenyl-propyl)-acetamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ChemBK. (n.d.). N-(3-Phenylpropyl)acetamide. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-(3-Phenylpropyl)acetamide | 34059-10-4 [chemicalbook.com]

- 3. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of N-(3-Phenylpropyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropyl)acetamide is a secondary amide whose solubility is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical contexts. This guide provides a comprehensive analysis of the theoretical and practical aspects governing its solubility in organic solvents. While extensive quantitative solubility data for this specific compound is not widely published, this document establishes a foundational understanding based on its molecular structure and the general principles of amide solubility. It further provides a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their specific solvent systems, ensuring data integrity and reproducibility.

Introduction: Understanding the Molecule

N-(3-Phenylpropyl)acetamide (C₁₁H₁₅NO, Molar Mass: 177.24 g/mol ) is a secondary amide featuring a distinct molecular architecture that dictates its interaction with various solvents.[1][2] Its structure comprises three key components:

-

A Phenyl Ring: A nonpolar, aromatic group that favors interactions with nonpolar or aromatic solvents through van der Waals forces and π-π stacking.

-

A Propyl Linker: A flexible, nonpolar aliphatic chain that contributes to the molecule's overall lipophilicity.

-

A Secondary Amide Group (-C(=O)NH-): A polar functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[3][4][5]

This amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile that is highly dependent on the chosen solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of N-(3-Phenylpropyl)acetamide. The molecule's solubility is determined by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

Role of the Amide Group

The secondary amide group is the primary driver of solubility in polar solvents. It can participate in strong dipole-dipole interactions and, most importantly, hydrogen bonding.[5]

-

Hydrogen Bond Donating: The N-H proton can form a hydrogen bond with acceptor atoms in the solvent (e.g., the oxygen in alcohols, ketones, or ethers).

-

Hydrogen Bond Accepting: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, readily interacting with donor groups in protic solvents (like the -OH in alcohols).[5][6]

Influence of the Phenylpropyl Tail

The nonpolar phenylpropyl portion of the molecule dominates its interaction with nonpolar solvents. The larger this nonpolar region is, the more the solubility decreases in highly polar solvents like water and increases in lipophilic solvents.[3][4]

Predicting Solubility Across Solvent Classes

Based on these structural features, we can predict general solubility trends:

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amide group. The alkyl part of the alcohol can also interact favorably with the phenylpropyl tail. Solubility is expected to increase with temperature.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): Moderate to good solubility is anticipated. These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting well with the amide's N-H group.[7] However, their inability to donate hydrogen bonds may make them slightly less effective than protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Limited solubility is expected at room temperature. While the phenylpropyl tail will interact favorably with these solvents, the high energy required to break the strong intermolecular hydrogen bonds between the amide groups in the solid crystal lattice is not compensated for by weak van der Waals interactions with the solvent.[8] Solubility in aromatic solvents like toluene may be enhanced due to potential π-π interactions with the molecule's phenyl ring.[9]

-